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Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase
kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR)
signaling. By phosphorylating key downstream targets such as SLP-76, HPK1 attenuates T-cell
activation, proliferation, and cytokine production. This immunosuppressive function makes
HPK1 an attractive therapeutic target for enhancing anti-tumor immunity in cancer
immunotherapy. The development of potent and selective HPK1 inhibitors requires robust and
reliable cell-based assays to accurately quantify their inhibitory activity in a physiologically
relevant context.

These application notes provide detailed protocols for three widely used cell-based assays to
measure HPK1 inhibition: a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a
NanoBioluminescence Resonance Energy Transfer (NanoBRET ™) Target Engagement assay,
and a phospho-flow cytometry assay to detect the phosphorylation of the direct HPK1
substrate, SLP-76.

HPK1 Signaling Pathway

HPK1 is a serine/threonine kinase that is predominantly expressed in hematopoietic cells.
Upon T-cell receptor (TCR) activation, HPK1 is recruited to the immunological synapse where it
becomes activated. Activated HPK1 then phosphorylates the adaptor protein SLP-76 at Serine
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376. This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the
dissociation of the SLP-76 signaling complex and subsequent downregulation of the T-cell
response, including reduced production of interleukin-2 (IL-2). Inhibition of HPK1 blocks this
phosphorylation event, thereby sustaining TCR signaling and enhancing T-cell effector
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HPKZ1 Signaling Pathway in T-Cells

Data Presentation: Potency of HPK1 Inhibitors in
Cellular Assays

The following table summarizes the half-maximal inhibitory concentrations (IC50) and effective
concentrations (EC50) of several known HPK1 inhibitors in various cell-based assays. This
data allows for a direct comparison of compound potencies.
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IC50 / EC50
Compound Assay Type Cell Type Readout (nM)
n
BGB-15025 Biochemical - Kinase Activity 1.04[1][2]
Potent inhibition
pSLP-76 Cellular )
T-Cells pSLP-76 (S376) (concentration-
Assay
dependent)[1][2]
] Potent induction
IL-2 Production ] )
T-Cells IL-2 Secretion (concentration-
Assay
dependent)[1][2]
GNE-1858 Biochemical - Kinase Activity 1.9[3][41[5]
pSLP-76 Cellular
- pSLP-76 (S376) 1.9[6]

Assay

Compound 1

pSLP-76 Cellular
Assay

Human PBMCs

pSLP-76 (S376)

17.59 - 19.8[7]

IL-2 Production
Assay

Human PBMCs

IL-2 Secretion

2.24 - 4.85[7]

Compound 2

pSLP-76 Cellular
Assay

Human PBMCs

pSLP-76 (S376)

141.44 -
193.41[7]

IL-2 Production

Human PBMCs

IL-2 Secretion

58.36 - 142.53[7]

Assay
) ) MBP
ZYF0033 Biochemical - ) < 10[8][9][10]
Phosphorylation
pSLP-76 Cellular Reduced at 100
- pSLP-76 (S376)
Assay nM[8]
HPK1-IN-3 Biochemical - Kinase Activity 0.25[11][12]
IL-2 Production _
Human PBMCs IL-2 Secretion 108[11][12]
Assay
Unnamed pSLP-76 Cellular
o Jurkat pSLP-76 (S376) 3[13]
Inhibitor Assay
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IL-2 Production

Primary T-Cells IL-2 Secretion 1.5[13]
Assay
ISR-05 Biochemical - Kinase Activity 24,200[14]
ISR-03 Biochemical - Kinase Activity 43,900[14]

Experimental Protocols
HTRF Assay for HPK1 Inhibition

This protocol describes a homogeneous, fluorescence-based assay to quantify the inhibition of
HPK1 in cell lysates. The assay measures the proximity of two antibodies labeled with a FRET
donor and acceptor, which bind to HPK1.

(1. Cell Seeding & TreatmenD
G. Lysate TransfeD
i
(4. Add HTRF Reagents)

(6. Plate Reading)
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HTRF Assay Workflow

Materials:

Jurkat T-cells

e RPMI-1640 medium with 10% FBS
e HPK1 inhibitor compounds
e Anti-CD3 antibody

o HTRF Total HPK1 Detection Kit (containing donor and acceptor antibodies, lysis buffer, and
detection buffer)

o 96-well and 384-well white microplates
Protocol:

e Cell Culture and Treatment:

o

Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum at
37°C in a 5% CO2 incubator.

o

Seed 200,000 Jurkat cells per well in a 96-well culture plate.

Treat the cells with a serial dilution of the HPK1 inhibitor for 2 hours.

[¢]

o

Stimulate the cells with 20 pg/mL of anti-CD3 antibody for 30 minutes.
e Cell Lysis:
o Carefully remove the supernatant.

o Add 10 pL of supplemented 4X HTRF lysis buffer to each well.
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o Incubate for 30 minutes at room temperature with gentle shaking to ensure complete cell
lysis.

» Assay Procedure:

[¢]

Transfer 16 pL of the cell lysate to a 384-well low-volume white microplate.

[e]

Prepare the HTRF detection reagent mix by combining the donor and acceptor antibodies
according to the kit manufacturer's instructions.

[e]

Add 4 pL of the premixed HTRF detection reagents to each well containing the lysate.

o

Seal the plate and incubate overnight at room temperature.
o Data Acquisition and Analysis:

o Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at
665 nm (acceptor) and 620 nm (donor).

o Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

o Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter
logistic equation to determine the IC50 value.

NanoBRET™ Target Engagement Assay

This assay quantifies the binding of a small molecule inhibitor to the HPK1 protein within intact,
living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a
NanoLuc® luciferase-tagged HPK1 and a fluorescent tracer that binds to the kinase's active
site.
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Click to download full resolution via product page

NanoBRET™ Assay Workflow

Materials:

o HEK293 cells

o DMEM with 10% FBS

e Plasmid encoding NanoLuc®-HPK1 fusion protein

» Transfection reagent (e.g., FUGENE® HD)

e NanoBRET™ Kinase Tracer

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/product/b15144517?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e HPK1 inhibitor compounds

e NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
e White, non-binding surface 384-well plates

Protocol:

e Cell Transfection and Seeding:

o Transfect HEK293 cells with the NanoLuc®-HPKZ1 fusion vector according to the
manufacturer's protocol.

o After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM.
o Seed the cells into a 384-well white assay plate.
e Compound and Tracer Addition:
o Prepare serial dilutions of the HPK1 inhibitor compounds.
o Add the compounds to the wells.

o Add the NanoBRET™ Tracer to all wells at a final concentration determined by a
preliminary tracer titration experiment.

 Incubation and Signal Detection:

o Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow for compound
binding to reach equilibrium.

o Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular
NanoLuc® Inhibitor.

o Add the substrate solution to all wells.

» Data Acquisition and Analysis:
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o Read the plate within 20 minutes on a luminometer equipped with 450 nm (donor) and 610
nm (acceptor) filters.

o Calculate the BRET ratio by dividing the acceptor emission (610 nm) by the donor
emission (450 nm).

o Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-
response curve to determine the IC50 value.

Phospho-Flow Cytometry for pSLP-76 (Ser376)

This protocol enables the quantification of HPK1 activity in individual cells by measuring the
phosphorylation of its direct substrate, SLP-76, at serine 376 using phospho-specific antibodies

(1. Cell Treatment & StimulatiorD

(3. Permeabilizatior)
i

(4. Antibody Staining)
i

(5. Data Acquisition)
i

(6. Data Analysis)

and flow cytometry.
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Phospho-Flow Cytometry Workflow

Materials:

Jurkat T-cells or human Peripheral Blood Mononuclear Cells (PBMCs)
 RPMI-1640 medium with 10% FBS
e HPK1 inhibitor compounds
o Anti-CD3/Anti-CD28 antibodies or beads for stimulation
» Fixation Buffer (e.g., 1.5% formaldehyde)
o Permeabilization Buffer (e.g., ice-cold methanol)
« FACS Buffer (PBS with 0.1% BSA)
e Fluorochrome-conjugated antibodies:
o Anti-pSLP-76 (Ser376)
o Anti-CD3 (for gating on T-cells in PBMCs)
o Isotype control antibody
e Flow cytometer
Protocol:
e Cell Preparation and Treatment:
o Culture and harvest Jurkat cells or isolate PBMCs from healthy donors.
o Resuspend cells at 1 x 1076 cells/mL in RPMI-1640.

o Pre-treat cells with a dose range of HPK1 inhibitor for 1-2 hours at 37°C.
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o Stimulate cells with anti-CD3/anti-CD28 for 15-30 minutes at 37°C.

» Fixation and Permeabilization:
o Fix the cells by adding pre-warmed Fix Buffer | and incubating for 10 minutes at 37°C.[15]

o Pellet the cells by centrifugation and resuspend in ice-cold methanol for permeabilization.
Incubate on ice for 30 minutes.[15]

o Wash the cells twice with FACS buffer to remove the methanol.

e Antibody Staining:

[¢]

Resuspend the permeabilized cells in FACS buffer.

[e]

Add the anti-pSLP-76 (Ser376) antibody and, if using PBMCs, an anti-CD3 antibody.
Include an isotype control in a separate tube.

[e]

Incubate in the dark at room temperature for 40 minutes.[15]

Wash the cells twice with FACS buffer.

o

e Flow Cytometry Analysis:
o Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

o Gate on the live cell population using forward and side scatter, and on the CD3+ T-cell
population if using PBMCs.

o Quantify the median fluorescence intensity (MFI) of the pSLP-76 signal in the appropriate
cell population.

o Calculate the percent inhibition of pSLP-76 phosphorylation for each inhibitor
concentration relative to the stimulated control and determine the IC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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